molecular formula C5H3ClN4O B1263024 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 33386-23-1

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No. B1263024
CAS RN: 33386-23-1
M. Wt: 170.56 g/mol
InChI Key: KASKISSRRBAAQA-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a chemical compound that belongs to the class of nitrogen heterocycles . It is a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one and its derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is characterized by a heterocyclic ring containing nitrogen atoms . The exact molecular weight and other structural details are not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one are diverse and depend on the synthetic strategies employed. These reactions include carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and others .

Future Directions

The future directions for the research and development of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one could involve exploring its potential applications in medicinal chemistry, organoelectronic materials, and fluorescent materials . Further studies could also focus on developing new synthetic strategies and functionalizations .

properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKISSRRBAAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187016
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

CAS RN

33386-23-1
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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